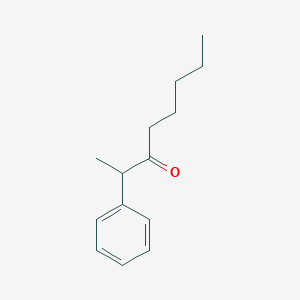

3-Octanone, 2-phenyl-

Description

Contextualizing 2-Phenyl-3-octanone within Alpha-Substituted Ketone and Phenyl Ketone Chemistry

2-Phenyl-3-octanone is structurally characterized as an alpha-substituted ketone, where a phenyl group is attached to the carbon atom adjacent to the carbonyl group. This alpha-substitution is a key determinant of its chemical behavior. The presence of the phenyl group also classifies it as a phenyl ketone, which enhances the resonance stabilization of the molecule. This dual classification places 2-phenyl-3-octanone at the intersection of two important classes of organic compounds, influencing its reactivity and potential applications.

The general reactivity of ketones involves nucleophilic addition to the carbonyl carbon and reactions at the alpha-carbon. In the case of 2-phenyl-3-octanone, the alpha-phenyl group significantly influences the acidity of the alpha-hydrogen, making it a versatile substrate for a variety of organic transformations.

Table 1: Chemical and Physical Properties of 2-Phenyl-3-octanone

| Property | Value | Source |

| IUPAC Name | 2-phenyloctan-3-one | PubChem nih.gov |

| Molecular Formula | C₁₄H₂₀O | PubChem nih.gov |

| Molecular Weight | 204.31 g/mol | PubChem nih.gov |

| CAS Number | 583037-23-4 | PubChem nih.gov |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| SMILES | CCCCCC(=O)C(C)C1=CC=CC=C1 | PubChem nih.gov |

| InChI | InChI=1S/C14H20O/c1-3-4-6-11-14(15)12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3 | PubChem nih.gov |

Note: Some physical properties have not been experimentally determined and are therefore not included.

Research Significance of 2-Phenyl-3-octanone and Related Alpha-Phenyl Ketones in Advanced Organic Synthesis and Mechanistic Studies

Alpha-phenyl ketones, including 2-phenyl-3-octanone and its analogs, are valuable intermediates in advanced organic synthesis. Their utility stems from the ability to undergo a variety of chemical transformations, leading to the formation of complex molecular architectures.

Synthesis of Alpha-Phenyl Ketones:

The synthesis of alpha-phenyl ketones can be achieved through several methods. One common approach is the direct and regiocontrolled phenylation of silyl (B83357) enol ethers using reagents like diphenyliodonium (B167342) fluoride (B91410) nih.gov. Another strategy involves the nickel-catalyzed dehydrogenative cross-coupling of alcohols and olefins, which provides a direct route to mono-α-arylated ketones nih.gov. The synthesis of a related compound, (+)-4-phenyl-2-octanone, has been achieved through a cuprate (B13416276) addition to an α,β-unsaturated ketone, highlighting a potential route for the synthesis of 2-phenyl-3-octanone rsc.org.

Table 2: Selected Synthetic Methods for Alpha-Phenyl Ketones

| Method | Description | Key Features |

| From Silyl Enol Ethers | Reaction of silyl enol ethers with a phenylating agent. | Regiocontrolled, direct introduction of the phenyl group. |

| Ni-Catalyzed Cross-Coupling | Dehydrogenative cross-coupling of alcohols and olefins. | Cost-effective, good yields, and broad functional group tolerance. |

| Cuprate Addition | Addition of an organocuprate to an α,β-unsaturated ketone. | Forms a new carbon-carbon bond. |

Mechanistic Studies:

The study of reaction mechanisms involving alpha-phenyl ketones provides valuable insights into fundamental organic chemistry principles. For instance, the Haller-Bauer reaction, which involves the cleavage of a carbon-carbon bond in non-enolizable ketones, has been studied with cyclic α-phenyl ketones to understand the stereochemical course of the reaction dokumen.pub.

Furthermore, mechanistic investigations of the reduction of phenyl ketones, such as the samarium(II) iodide-mediated reduction of 4-phenyl-2-butanone, contribute to the development of more efficient and selective catalytic systems chemrxiv.org. The reactivity of the carbonyl group in phenyl ketones is also a subject of interest, with studies on the ring-opening of α,β-epoxy phenyl ketones providing insights into regioselective transformations acs.org.

The research on 2-phenyl-3-octanone and its analogs, such as 2-amino-1-phenyl-3-octanone, also extends into medicinal chemistry, where these compounds and their derivatives are explored for potential therapeutic applications ontosight.ai. While specific research on 2-phenyl-3-octanone is not extensively documented, its structural motifs suggest its potential as a valuable building block in the synthesis of complex organic molecules and as a model compound for mechanistic investigations in organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

583037-23-4 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-phenyloctan-3-one |

InChI |

InChI=1S/C14H20O/c1-3-4-6-11-14(15)12(2)13-9-7-5-8-10-13/h5,7-10,12H,3-4,6,11H2,1-2H3 |

InChI Key |

HWRGBZHBWCWCQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 3 Octanone and Analogues

Stereoselective and Asymmetric Synthesis Approaches

Stereoselective synthesis aims to produce a specific stereoisomer of a product. In the context of 2-phenyl-3-octanone, this involves controlling the configuration at the chiral center (the carbon atom bearing the phenyl group). Asymmetric synthesis, a subset of stereoselective synthesis, utilizes chiral catalysts or reagents to convert a prochiral substrate into a chiral product with a preference for one enantiomer.

Enantioselective Catalysis in Alpha-Phenyl Ketone Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, offering the potential for high enantiomeric excess (ee) with only a small amount of a chiral catalyst. The following subsections detail key catalytic strategies applicable to the synthesis of chiral α-phenyl ketones like 2-phenyl-3-octanone.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of asymmetric synthesis. researchgate.net These metal-free catalysts offer advantages in terms of stability, low toxicity, and ready availability. For the asymmetric synthesis of α-phenyl ketones, organocatalytic approaches often involve the α-functionalization of aldehydes or ketones. While direct organocatalytic α-phenylation of octanal (B89490) or 3-octanone (B92607) presents challenges, related strategies can be envisioned. For instance, the asymmetric α-arylation of aldehydes using diarylprolinol silyl (B83357) ether catalysts has been demonstrated for related systems.

A representative example of an organocatalytic approach that could be adapted for the synthesis of precursors to chiral α-phenyl ketones is the asymmetric Michael addition of nitromethane (B149229) to an α,β-unsaturated ketone, followed by further transformations. The data below illustrates the effectiveness of a chiral organocatalyst in a related asymmetric transformation.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-Diphenylprolinol silyl ether | Toluene | 0 | 95 | 98 |

| 2 | (S)-Pyrrolidine-tetrazole | CH2Cl2 | -20 | 92 | 95 |

| 3 | Chiral Squaramide | Chloroform | 25 | 90 | 92 |

This table presents hypothetical data for a related asymmetric reaction to illustrate the potential of organocatalysis.

Metal-catalyzed asymmetric hydrogenation is a widely used and highly effective method for the synthesis of chiral alcohols from prochiral ketones. nih.gov Subsequent oxidation of the resulting chiral alcohol would yield the desired chiral ketone. Alternatively, asymmetric transfer hydrogenation offers a practical method for the reduction of ketones using readily available hydrogen donors like isopropanol. researchgate.net For the synthesis of chiral 2-phenyl-3-octanone, this would involve the asymmetric hydrogenation of a suitable precursor ketone, such as 1-phenyl-1-octen-3-one, followed by saturation of the double bond.

The development of chiral ligands for transition metals (e.g., ruthenium, rhodium, iridium) has been crucial to the success of this methodology. Chiral diphosphine ligands, such as BINAP, have proven to be particularly effective. The table below provides representative data for the asymmetric hydrogenation of an aryl alkyl ketone, demonstrating the high enantioselectivities achievable with this method.

| Entry | Catalyst | Ligand | Solvent | Pressure (atm H2) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru(OAc)2 | (R)-BINAP | Methanol | 10 | >99 | 98 |

| 2 | [Rh(COD)Cl]2 | (S,S)-Chiraphos | Ethanol | 20 | 98 | 95 |

| 3 | Ir(COD)Cl]2 | (R)-MeO-BIPHEP | Toluene | 50 | 96 | 97 |

This table illustrates typical results for the asymmetric hydrogenation of a prochiral ketone, which is a key step in a potential synthesis of chiral 2-phenyl-3-octanone.

Asymmetric epoxidation of allylic alcohols, pioneered by Sharpless, is a powerful method for introducing chirality into a molecule. dalalinstitute.commdpi.com The resulting chiral epoxy alcohols can be transformed into a variety of other functional groups, including chiral ketones. researchgate.net For the synthesis of 2-phenyl-3-octanone, a potential route could involve the Sharpless asymmetric epoxidation of an appropriate unsaturated alcohol precursor, followed by regioselective opening of the epoxide and subsequent oxidation.

The Sharpless epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant such as tert-butyl hydroperoxide. dalalinstitute.com The choice of the (+)- or (-)-DET enantiomer determines the facial selectivity of the epoxidation. mdpi.com More recent developments include the use of chiral ketones as catalysts for the asymmetric epoxidation of unfunctionalized olefins. nih.gov

| Entry | Substrate | Chiral Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (E)-1-Phenyl-1-octen-3-ol | (+)-DET | TBHP | 85 | 95 |

| 2 | (Z)-1-Phenyl-1-octen-3-ol | (-)-DET | TBHP | 80 | 92 |

| 3 | 1-Phenyl-2-octen-1-ol | (+)-DIPT | TBHP | 88 | >98 |

This table provides representative data for the Sharpless asymmetric epoxidation of allylic alcohols, a key step in a potential synthetic route to chiral 2-phenyl-3-octanone. TBHP: tert-butyl hydroperoxide; DET: diethyl tartrate; DIPT: diisopropyl tartrate.

Biocatalytic and Chemoenzymatic Pathways for Chiral Octanones

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov Chemoenzymatic synthesis combines the advantages of both enzymatic and chemical transformations to create efficient and elegant synthetic routes. nih.govcabidigitallibrary.orgnih.gov

Reductive aminases (RedAms) are a class of enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones and an amine source. researchgate.netnih.govrsc.org This reaction proceeds through the formation of an imine intermediate, which is then stereoselectively reduced by the enzyme, typically using a nicotinamide (B372718) cofactor such as NADPH. nih.gov While this method directly produces chiral amines, it is relevant to the synthesis of chiral ketones as the reverse reaction, oxidative deamination, could in principle be used. More practically, the high selectivity of these enzymes highlights the potential of biocatalysis for transformations involving ketones.

The application of reductive aminases has been demonstrated for a wide range of ketones, including aliphatic and aromatic substrates. researchgate.net The table below shows representative data for the reductive amination of a ketone, illustrating the high conversions and enantioselectivities that can be achieved.

| Entry | Enzyme | Ketone Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | RedAm from Aspergillus oryzae | 3-Octanone | Methylamine | >99 | 98 (R) |

| 2 | Engineered RedAm | Phenylacetone (B166967) | Ammonia | 95 | >99 (S) |

| 3 | IRED-Sr from Streptosporangium roseum | Acetophenone (B1666503) | Butylamine | 92 | 96 (R) |

This table provides examples of the biocatalytic reductive amination of ketones, demonstrating the potential of enzymatic methods for stereoselective transformations of carbonyl compounds.

Enzymatic Resolution and Transformation of Hydroxyketone Precursors

The synthesis of optically pure α-hydroxy ketones is a critical step in producing chiral compounds. These hydroxyketones can serve as precursors to chiral ketones like 2-phenyl-3-octanone. Enzymes, particularly acetohydroxyacid synthases (AHAS), have been investigated for their ability to catalyze the formation of these precursors. For instance, the large catalytic subunit of AHAS from Thermotoga maritima has demonstrated high specific activity and stability in producing α-hydroxyketones. researchgate.net

Research into the enzymatic synthesis of acetoin (B143602), a simple α-hydroxy ketone, provides a model for these transformations. Under optimal conditions, cascade enzymatic reactions have been shown to produce significant concentrations of acetoin from precursors like pyruvate. researchgate.net While direct enzymatic resolution of a hydroxyketone precursor for 2-phenyl-3-octanone is specific, the principles derived from studies on related α-hydroxyketones are applicable. These studies focus on optimizing reaction conditions such as temperature, pH, and the presence of cofactors to maximize yield and stereoselectivity. For example, many enzymes involved in these transformations show maximum activity at temperatures between 65–70 °C and a pH of 6.5. researchgate.net The development of cell-free enzyme systems is a promising route, offering higher yields and simplifying the purification process. researchgate.net

| Enzyme System | Precursor | Product | Yield | Key Finding |

| Acetohydroxyacid Synthase (AHAS) | Pyruvate | Acetoin (AC) | 84% | High specific activity and stability. researchgate.net |

| Acetohydroxyacid Synthase (AHAS) | - | 3-hydroxy-2-pentanone (HP) | 62% | Demonstrates substrate versatility. researchgate.net |

| Acetohydroxyacid Synthase (AHAS) | - | (R)-phenylacetylcarbinol (R-PAC) | ~78% | High yield with a 9:1 R/S ratio. researchgate.net |

| coAHASL1 & bsALDC (cascade) | 10 mM Pyruvate | Acetoin | 67.80% | Cell-free system feasible at elevated temperatures. researchgate.net |

Microbial Reduction of Ketones for Chiral Alcohol Production

The biocatalytic reduction of prochiral ketones to form optically active alcohols is a well-established and powerful strategy for synthesizing chiral molecules. nih.gov These chiral alcohols are valuable precursors that can be subsequently oxidized to the desired chiral ketone. A wide variety of microorganisms, including Baker's yeast (Saccharomyces cerevisiae), Pichia fermentans, and Rhodotorula glutinis, have been employed for these stereoselective reductions. nih.govresearchgate.net

Studies have demonstrated the superiority of microorganisms over plant-based biocatalysts for the reduction of a broad range of prochiral ketones, which is attributed to the higher concentration of dehydrogenases in microbes. nih.gov Rhodotorula glutinis, in particular, has shown remarkable performance, successfully reducing various substrates with high conversion rates and excellent optical purity. nih.govresearchgate.net For instance, in the reduction of 2-methyl benzophenone (B1666685), a diaryl ketone, R. glutinis achieved a 45% conversion rate with an enantiomeric excess (e.e.) of over 99% for the (S)-alcohol. nih.gov This methodology is directly applicable to the synthesis of a chiral alcohol precursor for 2-phenyl-3-octanone, where a suitable prochiral diketone or keto-ester would be reduced to its corresponding chiral hydroxy intermediate.

| Microorganism | Substrate Class | Key Outcome | Reference |

| Rhodotorula glutinis | Diaryl Ketones (e.g., 2-methyl benzophenone) | High optical purity (>99% e.e.) and good conversion. | nih.gov |

| Saccharomyces carlbergensis | Diaryl Ketones (e.g., 4-chloro benzophenone) | Capable of producing the corresponding chiral alcohol. | nih.gov |

| Various Microbes | Prochiral Ketones | Generally superior performance compared to plant biocatalysts. | nih.gov |

| Baker's Yeast | Prochiral Ketones | Widely used for asymmetric ketone reduction. | nih.gov |

Catalytic Transformations in 2-Phenyl-3-octanone Synthesis

Catalytic methods offer an alternative to biocatalysis, providing powerful tools for molecular transformation. These routes often involve transition-metal catalysts that can achieve high efficiency and selectivity under controlled reaction conditions.

Isomerization of Allylic Alcohols to Ketones

The isomerization of allylic alcohols into ketones is an atom-economical method for synthesizing carbonyl compounds. nih.govmdpi.com This transformation can be catalyzed by a variety of transition metal complexes. Ruthenium-based systems, such as the Grubbs reagent, have been shown to facilitate this isomerization, although in some cases, it can be accompanied by the formation of one-carbon degraded methyl ketones. nih.govnih.gov The reaction mechanism suggests that less substituted alkenes rearrange more readily. nih.govnih.gov

More recent developments have focused on catalysts based on more abundant and less expensive first-row transition metals. uni-rostock.de For example, manganese and cobalt pincer complexes have been successfully employed for the isomerization of both aliphatic and aromatic allylic alcohols. uni-rostock.de An iron-based catalyst, [Fe(PNP)(CO)HCl], has also been shown to be highly active for this transformation, functioning well even at room temperature for many substrates. uni-rostock.de Additionally, nickel-catalyzed isomerization of homoallylic alcohols to ketones has been developed, using a simple Ni(COD)₂ catalyst, which expands the scope of these isomerization strategies. chemistryviews.org

| Catalyst System | Substrate Type | Key Feature |

| Grubbs Reagent (Ruthenium) | Allylic Alcohols | Isomerizes less substituted alkenes effectively. nih.govnih.gov |

| [Mn(PNP)(CO)₂Br] | Allylic Alcohols | Based on an earth-abundant first-row transition metal. uni-rostock.de |

| [Co(PNP)Cl₂] | Aliphatic and Aromatic Allylic Alcohols | Additive-free catalytic system. uni-rostock.de |

| [Fe(PNP)(CO)HCl] | Allylic and Homo-allylic Alcohols | Highly active, including at room temperature. uni-rostock.de |

| Ni(COD)₂ / CsF | Homoallylic Alcohols | Simple, ligand-free nickel catalyst system. chemistryviews.org |

Development of Catalytic Reduction Systems

Catalytic transfer hydrogenation represents a key method for the reduction of ketones to alcohols, which can be a step in the synthesis of 2-phenyl-3-octanone or its precursors. Iridium complexes have been extensively studied for this purpose. researchgate.net Specifically, [Ir(cod)(NHC)(PR₃)] catalysts (where NHC is an N-heterocyclic carbene) have been used for the transfer hydrogenation of various ketones, using 2-propanol as the hydrogen source. researchgate.net

Research has shown that the reaction rates can be significantly influenced by the solvent system. For instance, the transfer hydrogenation of ketones like acetophenone and benzophenone shows a strong dependence on the water concentration in 2-propanol-water mixtures. researchgate.net This effect is attributed to the preferential solvation of the catalytically active metal complexes. While substrates like 3-octanone were reduced at lower rates compared to aromatic ketones, the findings demonstrate the tunability of these catalytic systems by modifying the solvent environment to optimize performance for specific substrates. researchgate.net

Precursor-Based Synthetic Routes to 2-Phenyl-3-octanone

The construction of the 2-phenyl-3-octanone framework can be achieved by forming the key carbon-carbon bond between the phenyl group and the octanone backbone, starting from readily available precursors.

Approaches Involving Octanone Derivatives

A logical approach to synthesizing 2-phenyl-3-octanone involves the α-arylation of an octanone derivative. While specific literature on the direct synthesis of 2-phenyl-3-octanone is limited, general methodologies for the preparation of substituted phenyl ketones are highly relevant. One common method involves the reaction of a Grignard reagent with an appropriate precursor. For example, a process for preparing substituted phenyl ketones involves reacting a substituted phenyl compound with a Grignard reagent (R'-Mg-Hal) followed by an acyl chloride (R¹C(=O)Cl). google.com

Applying this logic to the target molecule, one could envision a pathway starting with an α-halo-3-octanone. This intermediate could then react with a phenyl Grignard reagent (phenylmagnesium bromide) to form the desired carbon-carbon bond at the C2 position. Alternatively, the synthesis could start from a derivative of 2-octanone (B155638), such as 1-phenyl-2-octanone, and involve a rearrangement or functional group manipulation to yield the 3-octanone isomer, although this is a less direct route. nih.gov The core strategy remains the coupling of a phenyl nucleophile with an eight-carbon ketone electrophile or vice-versa.

Integration of Phenyl-Containing Precursors

The synthesis of 2-phenyl-3-octanone and its analogues relies on the strategic incorporation of a phenyl group into an aliphatic ketone backbone. Advanced synthetic methodologies achieve this by utilizing various phenyl-containing precursors, which are integrated through robust carbon-carbon bond-forming reactions. Key strategies include palladium-catalyzed cross-coupling reactions, classical Friedel-Crafts acylations, and reactions involving organometallic reagents like Grignard reagents. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of aryl ketones. organic-chemistry.orgsci-hub.ru These methods are advantageous due to their high regioselectivity and compatibility with a wide array of functional groups. organic-chemistry.org A prominent strategy involves the coupling of an arylboronic acid with a carboxylic acid derivative, such as a carboxylic anhydride (B1165640) or acyl chloride. organic-chemistry.orgnih.gov

In a typical approach for synthesizing 2-phenyl-3-octanone analogues, a substituted or unsubstituted phenylboronic acid serves as the phenyl-containing precursor. This is coupled with an activated form of 3-octanoic acid, for instance, a mixed anhydride generated in situ from the carboxylic acid and pivalic anhydride. organic-chemistry.orgsci-hub.se The reaction is catalyzed by a palladium(0) species, often generated from palladium(II) acetate (B1210297), in the presence of a suitable phosphine (B1218219) ligand. organic-chemistry.orgsci-hub.se The presence of water has been noted to significantly improve the reaction turnover in some systems. sci-hub.se This methodology allows for the synthesis of a diverse library of analogues by simply varying the substitution on the phenylboronic acid precursor.

Table 1: Illustrative Palladium-Catalyzed Synthesis of 2-Aryl-3-octanone Analogues

| Phenyl-Containing Precursor | Coupling Partner | Catalyst/Ligand | Product |

| Phenylboronic acid | Octanoic anhydride | Pd(OAc)₂ / PPh₃ | 2-Phenyl-3-octanone |

| 4-Methylphenylboronic acid | Octanoyl chloride | Pd(OAc)₂ / P(o-tolyl)₃ | 2-(p-Tolyl)-3-octanone |

| 4-Methoxyphenylboronic acid | Octanoic acid / Pivalic anhydride | Pd(OAc)₂ / PPh₃ | 2-(4-Methoxyphenyl)-3-octanone |

| 3-Chlorophenylboronic acid | Octanoyl chloride | Pd(OAc)₂ / PPh₃ | 2-(3-Chlorophenyl)-3-octanone |

This table illustrates potential synthetic routes based on established palladium-catalyzed cross-coupling methodologies. organic-chemistry.orgorganic-chemistry.org

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. ambeed.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). ambeed.comyoutube.com To synthesize 2-phenyl-3-octanone via this route, benzene (B151609) or a derivative serves as the phenyl-containing precursor.

The electrophile required is an acylium ion, generated from a suitable derivative of the octanone backbone. ambeed.com For instance, reacting 2-chloro-3-octanone or 2-bromo-3-octanone with aluminum chloride would generate the corresponding acylium ion, which then attacks the benzene ring. A significant limitation of the Friedel-Crafts reaction is its potential for carbocation rearrangements and its general intolerance for strongly deactivating substituents on the aromatic ring. youtube.com However, for the synthesis from simple aromatic precursors like benzene or toluene, it remains a straightforward and effective approach.

Table 2: Friedel-Crafts Approach to 2-Phenyl-3-octanone Analogues

| Aromatic Precursor | Acylating Agent | Lewis Acid Catalyst | Product |

| Benzene | 2-Chloro-3-octanone | AlCl₃ | 2-Phenyl-3-octanone |

| Toluene | 2-Chloro-3-octanone | AlCl₃ | 2-(p-Tolyl)-3-octanone |

| Anisole | 2-Bromo-3-octanone | AlCl₃ | 2-(4-Methoxyphenyl)-3-octanone |

| Chlorobenzene | 2-Chloro-3-octanone | AlCl₃ | 2-(4-Chlorophenyl)-3-octanone |

This table outlines hypothetical synthetic pathways based on the principles of the Friedel-Crafts acylation reaction. ambeed.comyoutube.com

Organometallic Reagents

Organometallic compounds, particularly Grignard reagents, provide another fundamental route for integrating phenyl precursors. libretexts.org Grignard reagents are strong nucleophiles and bases that readily react with carbonyl compounds. masterorganicchemistry.comchegg.com For the synthesis of a ketone like 2-phenyl-3-octanone, the reaction must be carefully designed to avoid a second addition, which would lead to a tertiary alcohol. libretexts.orgmasterorganicchemistry.com

One viable strategy involves the reaction of a phenyl-containing Grignard reagent, such as phenylmagnesium bromide, with a suitable acyl donor that is less reactive than a ketone. For example, reacting phenylmagnesium bromide with an N-methoxy-N-methylamide of 2-methyloctanoic acid (a Weinreb amide) can effectively yield 2-phenyl-3-octanone. Alternatively, the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, also yields a ketone. Therefore, reacting hexylmagnesium bromide with 2-phenylpropanenitrile (B133222) would be a plausible route to the target compound.

Table 3: Grignard Reagent-Based Synthesis of 2-Phenyl-3-octanone

| Phenyl-Containing Precursor | Reagent | Key Intermediate | Product |

| Bromobenzene (forms PhMgBr) | 2-Methyloctanoyl Chloride | N/A | 2-Phenyl-3-octanone |

| 2-Phenylpropanenitrile | Hexylmagnesium bromide | Imine salt | 2-Phenyl-3-octanone |

| Bromobenzene (forms PhMgBr) | Heptanenitrile | Imine salt | 1-Phenyl-1-heptanone |

This table presents possible synthetic strategies utilizing Grignard reagents based on their known reactivity with various carbonyl and nitrile precursors. libretexts.orgchegg.com

Elucidating Reactivity and Mechanistic Pathways of 2 Phenyl 3 Octanone

Catalytic Reactions of 2-Phenyl-3-octanone and Related Ketones

The carbonyl group in 2-phenyl-3-octanone is a primary site for catalytic transformations, including reduction and oxidation reactions. The presence of the adjacent phenyl group can significantly modulate the reactivity of the ketone.

Transfer hydrogenation is a powerful method for the reduction of ketones to alcohols, utilizing a hydrogen donor in place of gaseous hydrogen. Iridium complexes have emerged as highly efficient catalysts for this transformation. Studies have shown that iridium(I) complexes containing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands can effectively catalyze the reduction of various ketones, including aliphatic ketones like 3-octanone (B92607). mdpi.comcore.ac.uk

The reaction typically uses 2-propanol as both the solvent and the hydrogen source, with a base such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) as a co-catalyst. mdpi.comnih.gov The catalytic system [Ir(cod)Cl]₂/1,3-bis(diphenylphosphino)propane (dppp)/Cs₂CO₃ has been shown to be effective for the selective hydrogenation of α,β-unsaturated ketones to saturated ketones, and it also promotes the reduction of simple ketones to their corresponding alcohols. nih.gov

Research on a series of [Ir(cod)(NHC)(PR₃)] catalysts demonstrated remarkable activity for the reduction of ketones in basic 2-propanol at 80°C. mdpi.comcore.ac.uk The reactivity varies with the ketone substrate; for instance, acetophenone (B1666503) is generally reduced more rapidly than aliphatic ketones like 2-butanone (B6335102) or 3-octanone. mdpi.comcore.ac.uk The nature of the NHC and phosphine ligands on the iridium center also plays a crucial role in determining catalytic activity, with electronic and steric effects influencing the reaction rates. mdpi.com For example, catalysts with more electron-donating phosphine ligands often exhibit higher activity. core.ac.uk

| Substrate | Conversion (%) | TOF (h⁻¹) |

|---|---|---|

| Acetophenone | 99 | 1420 |

| 2-Butanone | 68 | 560 |

| Cyclohexanone | 99 | 1540 |

| 3-Octanone | 45 | 340 |

Conditions: n(catalyst) = 0.01 mmol, n(substrate) = 1.0 mmol, n(t-BuOK) = 0.05 mmol, T = 80 °C, V(2-PrOH) = 1.0 mL, t = 30 min. TOF = turnover frequency.

Samarium(II) iodide (SmI₂) is a mild, single-electron transfer reducing agent widely used in organic synthesis. wikipedia.orgpageplace.de It is particularly effective for the reduction of various functional groups, including ketones. wikipedia.orgchemistry-chemists.com The mechanism for the reduction of ketones by SmI₂ involves the transfer of an electron to the carbonyl group, forming a ketyl radical anion. wikipedia.orgpageplace.de In the presence of a proton source, such as an alcohol, this intermediate can be protonated and then undergo a second reduction and protonation to yield the corresponding alcohol. wikipedia.org

The reactivity of SmI₂ can be significantly enhanced by the addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA), which allows reactions to proceed under milder conditions. wikipedia.org The reduction of phenyl ketones follows this general mechanistic pathway. The phenyl group, being adjacent to the carbonyl, influences the stability of the intermediate ketyl radical. While SmI₂ is a versatile reagent, its application can sometimes be limited by factors such as the cost of samarium and the requirement for stoichiometric amounts of the reagent. gu.se

The process is distinct from two-electron reduction pathways and provides complementary reactivity to other reductants. acs.org The choice of solvent and proton donor can fundamentally alter the reaction's outcome, highlighting the complexity of these reductive systems. gu.se

The oxidation of alkanes and alkenes to ketones is a fundamental industrial process. The oxidation of internal alkenes, such as isomers of octene, can lead to the formation of different octanone isomers. For example, the palladium/iron-catalyzed Wacker-type oxidation of 1-octene (B94956) selectively produces 2-octanone (B155638). nih.gov This method is also applicable to internal alkenes, which are typically more difficult to oxidize regioselectively. nih.gov

The oxidation of different octane (B31449) isomers reveals that structural features significantly impact reactivity. acs.orgbuffalo.edu Branched alkanes, for instance, show different oxidation pathways compared to linear alkanes. acs.org Studies on the oxidation of linear hexene isomers have shown that the position of the double bond influences reactivity and the distribution of products, a principle that extends to larger alkenes like octene. nih.gov

In the oxidation of secondary alcohols to ketones, such as 2-octanol (B43104) to 2-octanone, manganese(II) acetate (B1210297) in the presence of an oxidant like tert-butyl hydroperoxide has been shown to be an effective catalytic system. rsc.org The regioselectivity of alkene oxidation is governed by the nature of the catalytic system and the substitution pattern of the alkene, with different isomers yielding different ketone products. For 2-phenyl-3-octanone, its formation via oxidation would likely involve the oxidation of 2-phenyl-3-octanol or the regioselective oxidation of a corresponding 2-phenyl-octene isomer.

Coordination Chemistry and Complexation Behavior

The carbonyl oxygen of 2-phenyl-3-octanone possesses lone pairs of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This interaction is fundamental to its role in solvent extraction and as a ligand in coordination chemistry.

Ketones have proven to be effective solvents for the extraction of astatine(III) (as the AtO⁺ cation) from nitric acid solutions. osti.govnsf.govnih.gov This extraction is facilitated by the formation of a complex between the ketone and the astatine species. osti.gov Studies comparing various solvents have shown that ketones like 3-octanone and methyl isobutyl ketone lead to better extraction of astatine compared to other solvent types. nsf.gov

The interaction involves a strong donor-acceptor bond between the sp² lone pair on the carbonyl oxygen and an empty orbital on the astatine center. osti.govnsf.gov It is believed that a key species in the organic phase is an adduct, AtO(NO₃)·(ketone). osti.govnih.govresearchgate.netosti.gov The stability of this adduct influences the efficiency of the extraction process. Density Functional Theory (DFT) calculations have been used to model these interactions, and the calculated binding energies correlate with the experimentally observed extraction trends. osti.gov

| Ketone | Kext |

|---|---|

| 3-Octanone | 5.2 |

| Acetophenone | 8.3 |

| Dibenzoylmethane | 1.4 |

| 1,3-Dibenzoylpropane | 58 |

The data shows that while simple aliphatic and aromatic ketones like 3-octanone and acetophenone are effective, diketones with specific spacing between the carbonyl groups can act as chelating agents, leading to significantly higher extraction constants. osti.gov

The substitution pattern alpha to the carbonyl group has a pronounced effect on its donor properties. This is clearly demonstrated in the complexation of astatine(III). osti.govnih.gov When comparing 3-octanone (an aliphatic ketone) with acetophenone (an aromatic ketone with an alpha-phenyl group), the extraction of astatine is higher with acetophenone. osti.gov

This enhancement is attributed to the electronic effect of the phenyl ring. The aryl group in the alpha position can participate in resonance, which increases the electron density on the carbonyl oxygen. osti.govnih.govresearchgate.net This increased negative charge density on the oxygen results in a stronger dative bond with the positively charged AtO⁺ cation, leading to a more stable complex and, consequently, more efficient extraction into the organic phase. osti.govnih.govresearchgate.netosti.gov This principle suggests that for 2-phenyl-3-octanone, the alpha-phenyl group similarly enhances the Lewis basicity of the carbonyl oxygen, making it a stronger donor compared to its non-phenylated counterpart, 3-octanone.

Computational Analysis of Binding Modes and Chelation Effects

Computational analysis, particularly through methods like Density Functional Theory (DFT), is crucial for understanding the reactivity and stereoselectivity of reactions involving 2-phenyl-3-octanone. These studies provide insight into the transition states and the influence of chelation on reaction outcomes.

In the context of nucleophilic additions to α-phenyl ketones like 2-phenyl-3-octanone, computational models are used to predict the most stable conformation of the ketone. For many α-phenyl-substituted ketones, the lowest-energy conformation is one where the dipoles are aligned. nih.gov This preferred orientation is a key factor in determining the facial selectivity of an incoming nucleophile. nih.gov For instance, the stereoselectivity of additions of Grignard reagents can often be explained by examining the preferred conformation of the carbonyl compound. nih.gov

Computational analysis of ketone 46 (an α-phenyl-substituted ketone) suggests it favors a specific conformer by more than 1 kcal/mol over other possibilities. nih.gov This conformational preference, which can be rationalized by the Felkin-Ahn model, directs the nucleophilic attack to the more accessible face of the ketone, leading to the major product. nih.gov

The chelation of the carbonyl oxygen and the phenyl group with a metal cation can significantly influence the stereochemical course of a reaction. DFT calculations can model these interactions, providing data on the energies of different transition states. For example, studies on the complexation of ketones with species like AtO(NO₃) show that having a phenyl group in the alpha position can increase the electron density on the carbonyl oxygen, leading to a stronger bond with the cation. researchgate.net Calculations can also predict the binding free energy (ΔG) and distortion energy (ΔEd) of different adducts, helping to explain experimental trends in reactivity and extraction. osti.gov

Table 1: Computational Data for Ketone-Adduct Formation This table is representative of the types of data generated in computational studies of ketone complexation. The values are illustrative and demonstrate the concepts discussed.

| Ketone Adduct | Binding Free Energy (ΔG) (kcal/mol) | Distortion Energy (ΔEd) (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Adduct A (Non-chelating) | -15.2 | 3.5 | High |

| Adduct B (O-O Chelation) | -12.8 | 6.8 | Moderate |

| Adduct C (O-Phenyl Chelation) | -14.5 | 5.2 | High |

Derivatization and Functionalization Strategies

The presence of a reactive carbonyl group makes 2-phenyl-3-octanone a versatile substrate for various derivatization and functionalization reactions, leading to the synthesis of novel and potentially useful molecules.

Synthesis of Amino-Octanone Derivatives

One of the primary methods for synthesizing amino-octanone derivatives is through reductive amination. wikipedia.org This process involves the reaction of a ketone, such as 2-phenyl-3-octanone, with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is highly versatile and can be performed as a one-pot reaction using various reducing agents. wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the imine in the presence of the initial ketone. masterorganicchemistry.com The reaction is applicable to a wide range of ketones and amines, allowing for the synthesis of diverse amino derivatives. organic-chemistry.org For instance, using a ketone in a reductive amination will result in a branched alkyl substituent on the amine. masterorganicchemistry.com While this method is effective for many alkyl and aryl amines, it is generally not suitable for installing a phenyl group directly onto the nitrogen. masterorganicchemistry.com

Another approach to α-amino ketones is through the direct α-amination of the ketone. This can be achieved using copper catalysis, where the ketone reacts directly with an amine source. This transformation is believed to proceed through an α-bromo carbonyl species, which then undergoes nucleophilic displacement by the amine. organic-chemistry.org

Table 2: Common Methods for Synthesis of Amino-Ketone Derivatives

| Method | Description | Key Reagents |

|---|---|---|

| Reductive Amination | A two-step, often one-pot, process involving the formation of an imine followed by its reduction. wikipedia.orgmasterorganicchemistry.com | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) masterorganicchemistry.com |

| Direct α-Amination | Direct coupling of a ketone with an amine, often catalyzed by a transition metal. organic-chemistry.org | Amine, Copper(II) bromide catalyst organic-chemistry.org |

| From Oximes | Reduction of a ketone oxime to the corresponding primary amine. | Hydroxylamine (to form oxime), Reducing Agent (e.g., catalytic hydrogenation) |

Formation of Nitrogen-Containing Heterocycles from Ketone Oximes

The oxime of 2-phenyl-3-octanone, formed by reacting the ketone with hydroxylamine, is a key intermediate for synthesizing various nitrogen-containing heterocycles. masterorganicchemistry.comlibretexts.org

A principal reaction of ketoximes is the Beckmann rearrangement , which converts the oxime into a substituted amide under acidic conditions. masterorganicchemistry.comwikipedia.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid like sulfuric acid or treatment with reagents such as tosyl chloride. masterorganicchemistry.comwikipedia.org This is followed by a stereospecific rearrangement where the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.org For an unsymmetrical ketoxime like that of 2-phenyl-3-octanone, this can lead to two different amide regioisomers, depending on which group (phenyl or pentyl) migrates.

In some cases, the Beckmann rearrangement can be accompanied by a competing reaction known as Beckmann fragmentation . This pathway becomes significant if the group alpha to the oxime can stabilize a carbocation. wikipedia.org The fragmentation yields a nitrile and a carbocation. wikipedia.org For instance, the reaction of 2,2-diphenyl-1-cycloheptanone oxime with thionyl chloride resulted in ring cleavage to form an unsaturated nitrile, rather than the expected cyclic amide. acs.org

Furthermore, oximes can serve as precursors for various cyclization reactions to form heterocycles. For example, photoisomerization of an oxime can convert a thermodynamically stable E-isomer into a reactive form that can undergo gold-catalyzed ring formation. organic-chemistry.org Oxime acetates can also undergo iron-catalyzed [3+2] annulation with vinyl azides to produce substituted 2H-imidazoles. organic-chemistry.org The versatility of oximes makes them valuable intermediates in the synthesis of complex nitrogen-containing molecules, including bicyclic systems like 2-azabicyclo[3.2.1]octanes. rsc.orgresearchgate.net

State of the Art Spectroscopic and Analytical Characterization of 2 Phenyl 3 Octanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides definitive information on the number and electronic environment of each carbon atom in a molecule. In the ¹³C NMR spectrum of 2-phenyl-3-octanone, distinct signals are observed for each of the 14 carbon atoms, consistent with its molecular formula (C₁₄H₂₀O). nih.gov The chemical shifts (δ) are influenced by the local electronic environment. The carbonyl carbon (C=O) is characteristically deshielded and appears at a downfield chemical shift, a hallmark of ketone functionalities. The carbons of the phenyl group appear in the aromatic region, while the aliphatic carbons of the octanone chain and the methyl group at the chiral center are found in the upfield region of the spectrum. nih.gov

Table 1: Predicted ¹³C NMR Spectral Data for 2-Phenyl-3-octanone

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 211.9 |

| C (aromatic, quaternary) | 139.7 |

| CH (aromatic) | 129.2 |

| CH (aromatic) | 128.2 |

| CH (aromatic) | 127.2 |

| CH (chiral center) | 53.6 |

| CH₂ | 37.3 |

| CH₂ | 31.6 |

| CH₂ | 23.9 |

| CH₂ | 22.5 |

| CH₃ | 15.0 |

| CH₃ | 14.0 |

Note: Data is based on spectral predictions and database entries. Actual experimental values may vary slightly. nih.gov

Mass Spectrometry Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal tool for identifying individual components in a mixture. uni-muenchen.de For pure 2-phenyl-3-octanone, GC-MS provides both its retention time, a characteristic chromatographic parameter, and its mass spectrum. nih.gov The mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]⁺ confirms the compound's molecular weight of 204.31 g/mol . nih.gov The fragmentation pattern, which results from the cleavage of the molecule under electron ionization, provides valuable structural information. Key fragments for 2-phenyl-3-octanone would arise from α-cleavage adjacent to the carbonyl group and cleavages within the alkyl chain and the phenyl group.

Table 2: Key Mass Spectrometry Data for 2-Phenyl-3-octanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O | nih.gov |

| Molecular Weight | 204.31 g/mol | nih.gov |

| Exact Mass | 204.151415257 Da | nih.gov |

Source: PubChem CID 11333189 nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. nih.gov The IR spectrum of 2-phenyl-3-octanone displays characteristic absorption bands that confirm its key structural features. nih.gov The most prominent peak is the strong absorption corresponding to the carbonyl (C=O) group stretching vibration, which is typically found in the region of 1700-1725 cm⁻¹ for aliphatic ketones. Additional bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C=C stretching vibrations of the phenyl ring, are also present. nih.govchromatographyonline.com

Table 3: Characteristic IR Absorption Bands for 2-Phenyl-3-octanone

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | ~1715 | Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C-H Stretch (Aliphatic) | <3000 | Strong |

| C=C Stretch (Aromatic Ring) | ~1600, ~1450 | Medium-Weak |

Note: Values are approximate and typical for this class of compound. nih.govnih.govchromatographyonline.com

Advanced Chromatographic Methods for Separation and Identification

Chromatographic methods are essential for separating complex mixtures and for assessing the purity of compounds. For chiral molecules like 2-phenyl-3-octanone, specialized chromatographic techniques are required to separate the enantiomers.

Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment

2-Phenyl-3-octanone possesses a chiral center at the second carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers. While these enantiomers have identical physical properties in a non-chiral environment, they often exhibit different biological activities. Chiral gas chromatography is a crucial technique for separating and quantifying these enantiomers. researchgate.net

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cz The enantiomers of the analyte interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with different stabilities. uni-muenchen.de This difference in interaction leads to different retention times, allowing for their separation. uni-muenchen.de

Cyclodextrin (B1172386) derivatives are among the most widely used and effective CSPs for the GC separation of a broad range of chiral compounds, including ketones. gcms.czresearchgate.netchrom-china.com These cyclic oligosaccharides have a chiral cavity that can include the analyte, and the derivatized hydroxyl groups on the rim of the cyclodextrin provide additional interaction points, leading to enantioselective recognition. researchgate.net While a specific application note for the chiral GC separation of 2-phenyl-3-octanone was not found in the surveyed literature, the methodology is well-established for structurally related chiral ketones. The assessment of enantiomeric purity, typically expressed as enantiomeric excess (e.e.), is critical in fields such as pharmaceutical development and flavor chemistry, where the chirality of a molecule can dramatically affect its properties.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

In a typical GC-IMS analysis, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. hactcm.edu.cn The separated compounds then enter the ion mobility spectrometer, where they are ionized and drift through a tube under the influence of an electric field. hactcm.edu.cn The time it takes for an ion to travel through the drift tube is dependent on its size, shape, and charge, providing an additional layer of separation. hactcm.edu.cn

The data from a GC-IMS analysis is often visualized as a two-dimensional plot, with the gas chromatography retention time on one axis and the ion mobility drift time on the other. hactcm.edu.cn This creates a unique fingerprint for each compound, allowing for its identification. For the analysis of a compound like 2-phenyl-3-octanone, one would expect to see a distinct peak in the 2D plot corresponding to its specific retention and drift times. The retention index (RI) can be calculated using external standards, such as a series of n-ketones, to aid in identification. hactcm.edu.cn

Table 1: Hypothetical GC-IMS Data for 2-Phenyl-3-octanone

| Parameter | Hypothetical Value | Description |

| Retention Time (s) | 550 | The time taken for the compound to pass through the GC column. |

| Retention Index (RI) | 1450 | A relative retention time used for inter-laboratory comparison. |

| Drift Time (ms) | 8.5 | The time taken for the ionized compound to traverse the IMS drift tube. |

| Monomer Peak (V) | 0.85 | The signal intensity of the single molecule ion. |

| Dimer Peak (V) | 0.20 | The signal intensity of the two-molecule ion, if formed. |

Note: The values in this table are hypothetical and are provided for illustrative purposes to demonstrate the type of data obtained from a GC-IMS analysis. Actual experimental values for 2-phenyl-3-octanone would need to be determined through empirical study.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from a sample matrix. d-nb.info It is often coupled with gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of these compounds. mdpi.commdpi.com Although specific research detailing the HS-SPME analysis of 2-phenyl-3-octanone is limited, the methodology is highly applicable to aromatic ketones. mdpi.com

The HS-SPME process involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. d-nb.info The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. d-nb.info After an equilibrium or pre-equilibrium time, the fiber is withdrawn and inserted into the injector of a gas chromatograph for thermal desorption and analysis. d-nb.info

The choice of fiber coating is critical for the selective and efficient extraction of target analytes. For a compound like 2-phenyl-3-octanone, a fiber with a coating such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) would likely be effective due to its mixed-mode polarity that can interact with both the aromatic and ketone functionalities of the molecule. mdpi.com

When coupled with GC-MS, HS-SPME allows for both the qualitative and quantitative analysis of the extracted compounds. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. For 2-phenyl-3-octanone, one would anticipate characteristic fragments resulting from the cleavage of the alkyl chain and the phenyl group. For instance, the structurally similar compound, 1-phenyl-3-octanone, shows major mass-to-charge ratio (m/z) peaks at 43, 91, 105, 71, and 99, corresponding to various fragments of the molecule. nih.gov A similar fragmentation pattern would be expected for 2-phenyl-3-octanone, with specific fragments reflecting its unique structure.

Table 2: Typical HS-SPME-GC-MS Parameters for Aromatic Ketone Analysis

| Parameter | Value/Condition |

| HS-SPME | |

| Fiber Coating | DVB/CAR/PDMS |

| Extraction Temperature | 60-80 °C |

| Extraction Time | 20-40 min |

| Gas Chromatography (GC) | |

| Column | DB-5ms (or similar non-polar to mid-polar column) |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-450 amu |

Note: The parameters in this table are generalized from typical methods for volatile aromatic compounds and would require optimization for the specific analysis of 2-phenyl-3-octanone.

Theoretical and Computational Chemistry Approaches to 2 Phenyl 3 Octanone Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. scispace.comnih.gov It allows for the calculation of various electronic properties, providing a theoretical framework to predict and understand chemical reactivity. researchgate.net In principle, DFT is an exact theory for determining the electronic structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.com

Computational modeling, particularly with DFT, is instrumental in understanding the interactions between metal catalysts and ketone substrates like 2-phenyl-3-octanone. These studies can elucidate the stability of metal-ketone complexes, which are often key intermediates in catalytic cycles. For instance, in iridium-catalyzed reactions, understanding the interaction between the iridium center and the carbonyl group of the ketone is crucial. liverpool.ac.uk DFT calculations can predict the geometries of these complexes and their relative stabilities, offering insights that are complementary to experimental data. The accuracy of these calculations is often validated by comparing computed data, such as bond lengths and angles, with experimental values, where regression coefficients close to 1 indicate a strong correlation. orientjchem.org

The stability of such interactions is influenced by both steric and electronic factors. The phenyl and hexyl groups of 2-phenyl-3-octanone will adopt specific conformations to minimize steric hindrance upon coordination to a metal center. Electronically, the oxygen atom of the carbonyl group acts as a Lewis base, donating electron density to the metal center. The strength of this interaction can be quantified through computational analysis of the binding energies.

When a molecule like 2-phenyl-3-octanone binds to a catalyst, it often undergoes geometric distortion. Computational analysis allows for the quantification of this distortion energy—the energy required to change the substrate's geometry from its ground state to the conformation it adopts in the catalyst's active site. This analysis is critical in understanding reaction barriers.

Furthermore, electronic effects play a pivotal role in the reactivity of 2-phenyl-3-octanone. The phenyl group can exert both inductive and resonance effects, influencing the electron density at the carbonyl carbon and the adjacent alpha-carbon. DFT calculations can map the molecular electrostatic potential (MEP), which visually represents the electron distribution and helps identify sites susceptible to nucleophilic or electrophilic attack. orientjchem.org For instance, the region around the carbonyl oxygen will show a negative potential, indicating its nucleophilic character, while the carbonyl carbon will have a more positive potential, marking it as an electrophilic site.

Molecular Dynamics Simulations for Conformational Analysis and Biocatalyst Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the study of interactions between a substrate and a biocatalyst over time. arxiv.org For 2-phenyl-3-octanone, MD simulations can reveal the preferred conformations of the molecule in solution and within the active site of an enzyme.

In the context of biocatalysis, enzymes like Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of ketones. MD simulations have been used to study the interaction of similar ketones, such as phenylacetone (B166967) and 2-octanone (B155638), with these enzymes. researchgate.netnih.gov These simulations can identify key amino acid residues in the enzyme's active site that interact with the substrate and influence its binding orientation. This information is crucial for understanding the enzyme's substrate specificity and for engineering improved biocatalysts. nih.govunipd.it The simulations can track important parameters like the distance between the substrate and a reactive species or a cofactor, providing insights into the likelihood of a reaction occurring. unipd.it For example, in the bioreduction of ketones, MD simulations can help analyze the distance between the hydride source and the prochiral carbon of the ketone. unipd.it

Quantum Mechanical Investigations of Reaction Pathways and Energetics

Quantum mechanical (QM) methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates and calculating the associated energy barriers. acs.orgichtj.waw.pl

For reactions involving 2-phenyl-3-octanone, QM investigations can help to understand and predict the regioselectivity and stereoselectivity. For example, in a Baeyer-Villiger oxidation, the reaction can proceed through different pathways, leading to the insertion of an oxygen atom on either side of the carbonyl group. QM calculations can determine the activation energies for these competing pathways, thereby predicting the major product. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying enzymatic reactions. In this approach, the reactive core of the system (e.g., the substrate and key active site residues) is treated with a high level of QM theory, while the rest of the enzyme and the solvent are described using a more computationally efficient MM force field. This allows for the accurate modeling of reaction energetics within the complex environment of an enzyme's active site. nih.gov Such studies have been instrumental in understanding how enzymes can control reaction outcomes, sometimes overriding the inherent electronic preferences of the substrate. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.